

Technical Guide: Asymmetric Synthesis & Applications of Dimethyl (2R)-2-hydroxypentanedioate

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Compound of Interest

Compound Name:	Dimethyl (2R)-2-hydroxypentanedioate
CAS No.:	55094-98-9
Cat. No.:	B3384428

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Executive Summary & Compound Profile

Dimethyl (2R)-2-hydroxypentanedioate is the dimethyl ester of (R)-2-hydroxyglutaric acid (2-HG). While biologically notorious as an "oncometabolite" produced by mutant isocitrate dehydrogenase (IDH) enzymes in gliomas and AML, chemically it represents a high-value chiral pool synthon.

Its utility stems from its bifunctional ester handles and a labile chiral

-hydroxyl group. These features allow it to serve as a scaffold for peptidomimetics, lactones, and optically active non-proteinogenic amino acids.

Chemical Specifications

Parameter	Data
IUPAC Name	Dimethyl (2R)-2-hydroxypentanedioate
Common Name	Dimethyl D-2-hydroxyglutarate
CAS Number	55094-98-9 (R-isomer)
Molecular Formula	C
	H
	O
Molecular Weight	176.17 g/mol
Chirality	(R)-enantiomer (derived from D-Glutamic acid)
Key Reactivity	-Hydroxyl substitution (inversion), Lactonization, Selective Hydrolysis

Synthesis of the Core Scaffold

While enzymatic routes exist, a robust chemical synthesis from the chiral pool (D-Glutamic acid) is preferred for scale and reliability. This method relies on diazotization with retention of configuration, a counter-intuitive but mechanistically sound phenomenon driven by neighboring group participation.

Mechanism: Why Retention?

Reaction of

-amino acids with nitrous acid (HONO) typically proceeds via a diazonium intermediate. The adjacent carboxylate oxygen attacks the

-carbon from the back, displacing N

and forming a transient

-lactone. Water then attacks the lactone (inversion of the inversion), resulting in net retention of stereochemistry.

Protocol 1: Synthesis from D-Glutamic Acid

Objective: Convert D-Glutamic acid to **Dimethyl (2R)-2-hydroxypentanedioate**.

Reagents:

- D-Glutamic acid (>99% ee)[1]

- Sodium Nitrite (NaNO

) [2]

- Sulfuric Acid (2.5 M H

SO

)

- Methanol (anhydrous)

- Thionyl Chloride (SOCl

) or Acetyl Chloride

Step-by-Step Methodology:

- Diazotization (Acid Formation):

- Dissolve D-Glutamic acid (10 g, 68 mmol) in 2.5 M H

SO

(50 mL). Cool to 0 °C.

- Add a solution of NaNO

(1.5 eq) in water dropwise over 1 hour, maintaining temperature <5 °C.

- Critical Check: Ensure evolution of N

gas is controlled.

- Allow to warm to room temperature (RT) and stir for 12 hours.
- Extract with ethyl acetate (3x), dry over Na

SO

, and concentrate. This yields crude (R)-2-hydroxyglutaric acid.

- Esterification:

- Dissolve the crude acid in anhydrous methanol (100 mL).
- Cool to 0 °C. Add SOCl₂ (2.5 eq) dropwise (exothermic).
- Reflux for 4 hours.
- Concentrate in vacuo. Dissolve residue in EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid), then brine.
- Dry and concentrate to yield the dimethyl ester as a colorless oil.

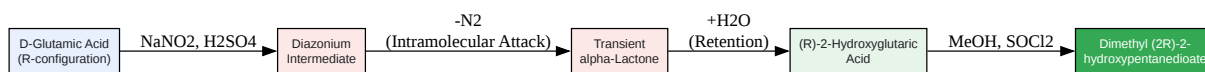
Self-Validation Criteria:

- ¹H NMR (CDCl₃)

): Look for methyl singlets at ~3.6 ppm and ~3.7 ppm (distinct due to asymmetry). The -proton appears as a dd at ~4.2 ppm.

- Optical Rotation:

should be positive (approx +8.5° in CHCl₃).



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Caption: Stereochemical retention pathway during the conversion of D-Glutamic acid to the target ester.

Asymmetric Applications (Using the Scaffold)

The power of this compound lies in its ability to transfer chirality. Two primary strategies are employed: Inversion (Mitsunobu) and Cyclization.[3]

Strategy A: Stereochemical Inversion via Mitsunobu

To access (S)-isomers (e.g., L-amino acid derivatives or (S)-ethers) from this (R)-template, the Mitsunobu reaction is the gold standard. It proceeds with clean Walden inversion.

Protocol 2: Synthesis of (S)-

-Azido Glutarate (Precursor to L-Glu derivatives)

- Setup: Flame-dry a flask under Argon.
- Reagents: **Dimethyl (2R)-2-hydroxypentanedioate** (1 eq), Triphenylphosphine (PPh₃, 1.2 eq), Diphenylphosphoryl azide (DPPA) or hydrazoic acid source (1.2 eq).
- Execution:
 - Dissolve ester and PPh₃ in dry THF. Cool to 0 °C.
 - Add Diisopropyl azodicarboxylate (DIAD) dropwise.
 - Add the azide source.[4]

- Stir at 0 °C for 1 hour, then RT overnight.
- Result: The nucleophile (N) attacks from the backside, yielding the (S)-azido ester.
- Downstream: Hydrogenation (H , Pd/C) yields Dimethyl L-Glutamate, proving the cycle.

Strategy B: Lactonization for Rigid Scaffolds

Under acidic conditions, the

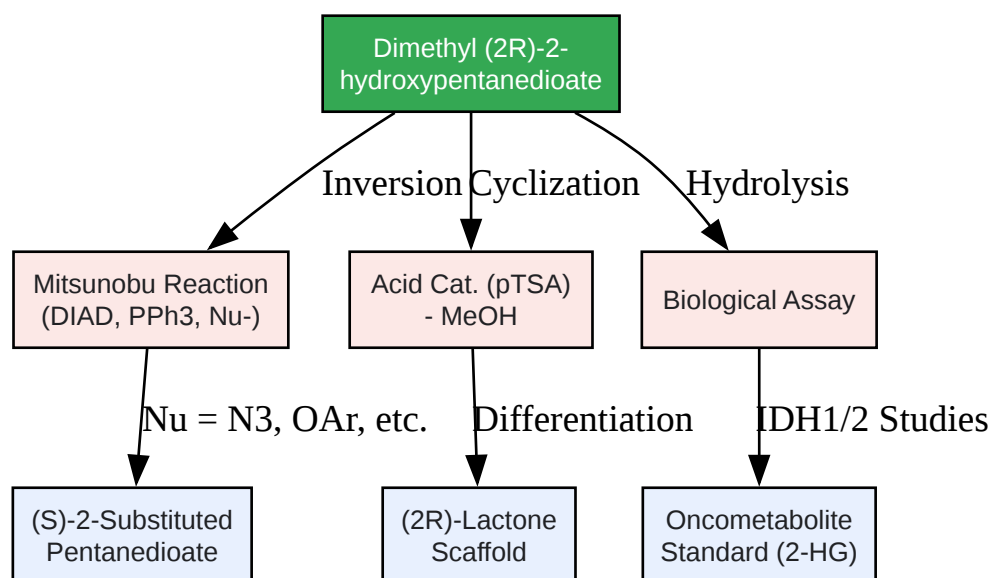
-ester can cyclize with the

-hydroxyl group to form a

-lactone. This differentiates the two carboxyl groups, allowing selective functionalization of the remaining ester.

Protocol 3: Lactonization to (R)-5-oxotetrahydrofuran-2-carboxylate

- Dissolve **Dimethyl (2R)-2-hydroxypentanedioate** in Toluene.
- Add catalytic p-Toluenesulfonic acid (pTSA).
- Reflux with a Dean-Stark trap to remove Methanol.
- Outcome: Formation of the crystalline lactone. The exocyclic ester can now be reduced to an aldehyde or alcohol without touching the lactone carbonyl.



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Caption: Divergent synthetic utility: Inversion via Mitsunobu vs. Rigidification via Lactonization.

Biological Context: The Oncometabolite Connection

For drug development professionals, this compound is more than a building block; it is a mechanistic probe.

- Origin: Mutant IDH1/2 enzymes convert -ketoglutarate (-KG) to (R)-2-HG.^{[5][6][7]}
- Mechanism: (R)-2-HG is structurally similar to -KG and acts as a competitive inhibitor of -KG-dependent dioxygenases.^{[5][6][7]}
- Target: Specifically, it inhibits TET2 (DNA demethylase) and JmjC (histone demethylases).
- Result: A hypermethylated state (CIMP phenotype) that blocks cellular differentiation and promotes tumorigenesis.

Researchers use **Dimethyl (2R)-2-hydroxypentanedioate** as a cell-permeable prodrug. Once inside the cell, esterases hydrolyze the methyl groups, releasing the active (R)-2-HG to induce the oncometabolite phenotype for study.

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